molecular formula C6H5Cl2NO B2805165 O-(3,4-dichlorophenyl)hydroxylamine CAS No. 99907-89-8

O-(3,4-dichlorophenyl)hydroxylamine

Cat. No.: B2805165
CAS No.: 99907-89-8
M. Wt: 178.01
InChI Key: CQGFHBXNVRAUGG-UHFFFAOYSA-N
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Description

O-(3,4-dichlorophenyl)hydroxylamine: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3,4-dichlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3,4-dichlorophenyl)hydroxylamine typically involves the reaction of 3,4-dichloronitrobenzene with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to facilitate the reduction of the nitro group to the hydroxylamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: O-(3,4-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(3,4-dichlorophenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3,4-dichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The compound can also undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules .

Comparison with Similar Compounds

  • O-(2,4-dichlorophenyl)hydroxylamine
  • O-(3,5-dichlorophenyl)hydroxylamine
  • O-(2,3-dichlorophenyl)hydroxylamine

Comparison: O-(3,4-dichlorophenyl)hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

O-(3,4-dichlorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGFHBXNVRAUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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